1,1'-Biphenyl, 3-(methylthio)-

Computational Chemistry Materials Science Conductive Polymers

1,1'-Biphenyl, 3-(methylthio)- (CAS 31477-46-0), also known as 3-(methylthio)biphenyl or [1,1'-biphenyl]-3-yl(methyl)sulfane, is an organosulfur compound belonging to the biphenyl derivative class. It has the molecular formula C13H12S and a molecular weight of 200.30 g/mol.

Molecular Formula C13H12S
Molecular Weight 200.3 g/mol
CAS No. 31477-46-0
Cat. No. B3051153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 3-(methylthio)-
CAS31477-46-0
Molecular FormulaC13H12S
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyPLVZFEDCBAPFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)-1,1'-biphenyl (CAS 31477-46-0): Supplier Comparison, Purity, and Technical Specifications for Scientific Procurement


1,1'-Biphenyl, 3-(methylthio)- (CAS 31477-46-0), also known as 3-(methylthio)biphenyl or [1,1'-biphenyl]-3-yl(methyl)sulfane, is an organosulfur compound belonging to the biphenyl derivative class . It has the molecular formula C13H12S and a molecular weight of 200.30 g/mol . This compound features a methylthio (-SCH3) group substituted at the 3-position of the biphenyl core, which distinguishes it from other biphenyl derivatives by conferring distinct electronic properties and synthetic versatility as a building block in organic synthesis and materials science applications .

3-(Methylthio)-1,1'-biphenyl (CAS 31477-46-0) vs. Generic Biphenyls: Why Substitution Position and Functional Group Prevent Interchangeability


Generic substitution of 1,1'-biphenyl, 3-(methylthio)- with other biphenyl derivatives is not feasible due to the critical influence of both the methylthio functional group and its specific 3-position substitution on the compound's electronic properties and reactivity [1]. Quantum chemistry computations have demonstrated that the methylthio (SCH3) group, as an oxidizable substituent, leads to the smallest changes in torsion angle in the biphenyl unit upon electron removal compared to other substituents such as methoxy (OCH3) [2]. This unique conformational stability under redox conditions directly impacts the compound's suitability for applications requiring consistent electronic behavior, such as in conductive polymer design or as a reliable synthetic intermediate. Furthermore, the 3-position of the methylthio group dictates regioselectivity in subsequent reactions, making it a non-interchangeable building block for constructing unsymmetrical biaryls and more complex molecular architectures [3].

Quantitative Differentiation Guide for 3-(Methylthio)-1,1'-biphenyl (CAS 31477-46-0) Against Closest Analogs and In-Class Alternatives


Redox-Induced Conformational Stability: Comparison of Methylthio vs. Methoxy Substituent Effects on Biphenyl Torsion Angle

Quantum chemistry computations using TD-B3LYP and natural bond orbital (NBO) analysis reveal that the methylthio (SCH3) substituent confers superior conformational stability to the biphenyl core upon oxidation compared to the structurally analogous methoxy (OCH3) group [1]. This is a critical differentiator for applications in conductive polymer design, where maintaining a consistent π-conjugation pathway under operating conditions is paramount.

Computational Chemistry Materials Science Conductive Polymers

Synthetic Accessibility via Pd-Catalyzed Suzuki-Miyaura Coupling: Yield Benchmarking with 3-Methylthiophenylboronic Acid

1,1'-Biphenyl, 3-(methylthio)- can be synthesized in high yield (~93%) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between bromobenzene and 3-methylthiophenylboronic acid [1]. This demonstrates the robust synthetic accessibility of this specific compound using a well-established and air-stable catalyst system, POPd, which is a significant advantage for procurement and in-house synthesis planning.

Organic Synthesis Catalysis Cross-Coupling

Precursor Status for Bioactive 3-Arylphenyl Sulfide Insecticides and Miticides

The 3-methylthiobiphenyl core structure, of which 1,1'-biphenyl, 3-(methylthio)- is a parent member, is explicitly disclosed as the foundational scaffold for a series of 3-arylphenyl sulfide derivatives that demonstrate broad-spectrum insecticidal and miticidal activity [1]. This positions the compound as a critical starting material or intermediate in the development of novel crop protection agents.

Agrochemical Insecticide Medicinal Chemistry

Potential as a Building Block for Advanced OLED Materials: An Entry Point to Biphenyl-Metal Complex Emitters

Biphenyl derivatives are a key structural component in many materials for Organic Light-Emitting Diodes (OLEDs), including hole transport layers (HTLs) and emissive layers [1]. Specifically, biphenyl-metal complexes are disclosed as monomeric and oligomeric triplet emitters for OLED applications [2]. 1,1'-Biphenyl, 3-(methylthio)-, with its functional methylthio group, provides a versatile handle for further functionalization or metal coordination, offering a potential advantage in fine-tuning the optoelectronic properties of the resulting material compared to an unsubstituted biphenyl.

OLED Materials Science Organic Electronics

Procurement-Focused Application Scenarios for 3-(Methylthio)-1,1'-biphenyl (CAS 31477-46-0) Based on Evidence-Driven Advantages


Design and Synthesis of Conductive Polymers with Enhanced Redox Stability

Based on computational evidence showing that the methylthio substituent minimizes conformational changes in the biphenyl unit upon oxidation, this compound is a superior building block for designing conductive polymers intended for applications under variable redox conditions. Its use can lead to materials with more stable π-conjugation pathways and, consequently, more consistent electronic performance compared to those built from methoxy-substituted analogs [1].

High-Yield Synthesis of Unsymmetrical Biaryl Intermediates

The demonstrated ~93% synthetic yield using 3-methylthiophenylboronic acid in a Pd-catalyzed Suzuki-Miyaura coupling provides a reliable and efficient route to this compound [1]. This makes it an attractive, low-risk starting material for synthetic projects requiring the construction of unsymmetrical biaryl structures, where high yield and reproducibility are critical for project timelines and cost management.

Lead Discovery and Optimization in Agrochemical Research

As the core scaffold for a patent-protected class of 3-arylphenyl sulfide insecticides and miticides, this compound is an essential starting point for agrochemical discovery programs [1]. Researchers can procure this compound to create focused libraries of derivatives for structure-activity relationship (SAR) studies, accelerating the identification of new, highly effective crop protection agents targeting resistant pest populations.

Synthesis of Functionalized Ligands for OLED Emitters and Catalysts

The methylthio group serves as a versatile synthetic handle, enabling the creation of more complex ligands for metal complexes used in OLED emitters [1] or in catalysis [2]. This pre-functionalization provides a strategic advantage over using unsubstituted biphenyl, allowing for direct elaboration into target molecules and potentially fine-tuning the electronic and steric properties of the final metal complex for optimized performance in electroluminescent devices or catalytic cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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